molecular formula C15H15N3S2 B5535342 2-(benzylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

2-(benzylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B5535342
M. Wt: 301.4 g/mol
InChI Key: ZTBMCLCDGBCSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis The molecular structure of compounds like 2-(benzylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is characterized by X-ray crystallography, providing insights into their conformation, bond lengths, and angles. These structures often reveal the presence of hydrogen bonding, pi-pi stacking interactions, and other non-covalent interactions that influence the compound's stability and reactivity. Crystallographic studies on similar compounds, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, detail their crystalline arrangement and molecular geometry (Murugavel et al., 2015).

Chemical Reactions and Properties These compounds undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and redox reactions, dictated by their functional groups and molecular structure. The reactivity towards different reagents and conditions can be explored to modify the chemical structure, leading to new derivatives with altered properties and potential applications. The synthesis approach for similar structures involves strategic reactions that highlight the chemical versatility of the thienopyrimidine core (Rao et al., 2021).

Physical Properties Analysis The physical properties of these compounds, such as melting point, solubility, and crystalline form, are crucial for their application in various fields. These properties are influenced by the molecular structure, the presence of functional groups, and intermolecular interactions within the crystal lattice. Understanding these properties is essential for predicting the behavior of these compounds under different conditions and for their formulation in various applications.

Chemical Properties Analysis The chemical properties, including acidity/basicity, reactivity, and stability, are determined by the molecular framework and substituents present in the compound. These properties are essential for understanding the compound's behavior in chemical reactions and its interaction with biological systems. Studies on related compounds provide insights into the electronic structure, energy levels, and potential sites for chemical reactivity, guiding the synthesis of new derivatives with desired properties (Murugavel et al., 2014).

Mechanism of Action

The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system they interact with. For instance, some pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The future directions for research on “2-(benzylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine” could involve further exploration of its pharmacological effects, development of new synthesis methods, and investigation of its potential applications in various fields .

properties

IUPAC Name

2-benzylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2/c1-9-10(2)20-14-12(9)13(16)17-15(18-14)19-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBMCLCDGBCSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.